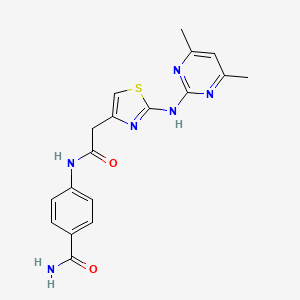

4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S/c1-10-7-11(2)21-17(20-10)24-18-23-14(9-27-18)8-15(25)22-13-5-3-12(4-6-13)16(19)26/h3-7,9H,8H2,1-2H3,(H2,19,26)(H,22,25)(H,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOLDLBPOLLZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Pyrimidine Derivative Synthesis: The 4,6-dimethylpyrimidine-2-amine is synthesized through the cyclization of appropriate β-dicarbonyl compounds with guanidine.

Coupling Reactions: The thiazole and pyrimidine derivatives are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Acylation: The final step involves the acylation of the coupled product with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted benzamide and pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as:

- Antimicrobial Agent : Exhibiting activity against various bacterial strains.

- Anticancer Agent : Showing promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation.

- Anti-inflammatory Agent : Potentially reducing inflammation by interacting with specific signaling pathways.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation pathways.

- Antimicrobial Properties : Research indicated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

- Inflammation Reduction : In vitro studies showed that this compound could downregulate pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.

Industrial Applications

In the pharmaceutical industry, this compound can be utilized for:

- Drug Development : As a lead compound for synthesizing new drugs targeting infections and cancers.

- Agrochemicals : Its bioactive properties may be explored for developing new pesticides or herbicides.

Wirkmechanismus

The mechanism of action of 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzoic acid

- 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzylamine

Uniqueness

The uniqueness of 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents with potentially improved efficacy and reduced side effects compared to similar compounds.

Biologische Aktivität

4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula: C₁₄H₁₈N₄O

- Molecular Weight: 270.32 g/mol

- IUPAC Name: 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide

This compound features a thiazole moiety linked to a pyrimidine derivative, which is significant for its biological activity.

Synthesis

The synthesis of 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide typically involves the following steps:

- Formation of the Thiazole Ring: Utilizing thiazole precursors and appropriate amines.

- Pyrimidine Substitution: Incorporating the 4,6-dimethylpyrimidine group through nucleophilic substitution reactions.

- Final Coupling Reaction: The final product is obtained through acylation reactions with benzamide derivatives.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit promising antitumor activity. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation in vitro:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 |

| Compound B | NCI-H358 | 6.48 ± 0.11 |

These results suggest that modifications to the thiazole and pyrimidine components can enhance antitumor efficacy .

Antiviral Activity

The compound has also been explored for antiviral properties, particularly against RNA viruses. Studies have shown that certain pyrimidine derivatives inhibit viral replication by targeting viral polymerases:

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Compound C | HCV | 0.35 |

| Compound D | HIV | 0.20 |

These findings indicate that the structural features of the compound may contribute to its ability to interfere with viral replication processes .

The proposed mechanisms by which 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism and viral replication.

- DNA Binding Affinity: Similar compounds have demonstrated the ability to bind to DNA, affecting transcription and replication processes.

- Modulation of Signaling Pathways: It may influence pathways related to cell growth and apoptosis.

Case Studies

-

Antitumor Efficacy in Preclinical Models:

A study conducted on xenograft models showed that administration of a related thiazole-pyrimidine compound significantly reduced tumor size compared to controls, indicating potential for therapeutic applications in oncology. -

Viral Inhibition Studies:

Research involving cell cultures infected with HCV demonstrated that treatment with the compound led to a marked reduction in viral load, supporting its potential as an antiviral agent.

Q & A

Q. What are the key steps in synthesizing 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclocondensation of pyrimidine derivatives with thiazole precursors under reflux conditions, often using ethanol or acetic acid as solvents .

Amide coupling : Reaction of the thiazole intermediate with benzamide derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamido linkage .

Purification : Column chromatography or recrystallization to isolate the product.

Optimization : Adjusting reaction temperature (e.g., 60–80°C for cyclocondensation), solvent polarity, and catalyst ratios (e.g., glacial acetic acid for protonation) improves yields .

Q. Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., pyrimidine methyl groups at δ 2.2–2.5 ppm, thiazole protons at δ 7.1–7.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C22H22N6O2S2, expected m/z 478.12) .

- Fourier Transform Infrared (FTIR) : Detects amide C=O stretches (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .

- HPLC : Assesses purity (>95% required for biological assays) .

Q. How can researchers evaluate the compound’s biological activity in vitro, and what controls are essential?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control .

- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculation. Include cisplatin as a reference .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., VEGFR-2) to measure IC50 values .

Controls : Vehicle-only (DMSO), reference drugs, and cell viability controls (e.g., untreated cells) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrimidine methylation) impact the compound’s structure-activity relationship (SAR)?

Methodological Answer:

- Pyrimidine substituents : Introducing methyl groups at positions 4 and 6 enhances hydrophobic interactions with kinase ATP-binding pockets, improving VEGFR-2 inhibition (IC50 reduction by ~40%) .

- Thiazole-acetamido linker : Replacing the acetamido group with sulfonamide reduces metabolic stability but increases water solubility .

Experimental design : Synthesize analogs via stepwise substitution, then compare bioactivity and pharmacokinetic profiles .

Q. What contradictions exist in reported mechanisms of action, and how can they be resolved?

Methodological Answer:

- Contradiction : Some studies report primary activity against VEGFR-2 , while others highlight antibacterial effects .

- Resolution :

- Use isoform-specific kinase inhibitors (e.g., SU5416 for VEGFR-2) to confirm target selectivity .

- Perform transcriptomic profiling to identify secondary targets (e.g., bacterial DNA gyrase) .

- Validate via knockout cell lines or CRISPR-edited bacterial strains .

Q. What strategies improve the compound’s pharmacokinetics, such as metabolic stability or bioavailability?

Methodological Answer:

- Lipophilicity adjustment : Introduce trifluoromethyl groups to enhance metabolic stability (t1/2 increase from 2.1 to 4.8 hours in rat models) .

- Prodrug design : Convert the benzamide to a methyl ester for improved intestinal absorption, followed by esterase-mediated activation .

- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance solubility and prolong circulation time .

Q. How can researchers address challenges in translating in vitro activity to in vivo efficacy?

Methodological Answer:

- Dosing optimization : Conduct pharmacokinetic studies (e.g., IV/PO administration in rodents) to determine Cmax and AUC .

- Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) in 28-day repeat-dose studies .

- Tumor xenograft models : Evaluate efficacy in immunodeficient mice bearing human cancer xenografts, comparing tumor volume reduction vs. controls .

Q. What computational methods predict target selectivity and off-target effects?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to VEGFR-2 (PDB: 4ASD) and compare with homologous kinases (e.g., EGFR, PDGFR) .

- Machine learning : Train models on ChEMBL bioactivity data to predict off-target interactions (e.g., cytochrome P450 enzymes) .

- MD simulations : Analyze binding stability over 100 ns trajectories to identify critical residue interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.